molecular formula C21H28N2O3S B4844027 N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide

Cat. No. B4844027
M. Wt: 388.5 g/mol
InChI Key: LIDLHSMDDAGSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, also known as MMMPA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. MMMPA is a synthetic small molecule that exhibits unique properties, including high solubility in organic solvents and stability under various conditions.

Mechanism of Action

The mechanism of action of N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide involves its binding to the active site of target enzymes, leading to the inhibition of their activity. N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has been shown to interact with the zinc ion in the active site of carbonic anhydrases, which is essential for their catalytic activity. By inhibiting the activity of carbonic anhydrases, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can affect various physiological processes such as acid-base balance and fluid secretion. In cancer cells, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can induce apoptosis by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has been shown to have several biochemical and physiological effects, depending on the target enzyme and cell type. Inhibition of carbonic anhydrases by N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can affect acid-base balance and fluid secretion, leading to potential therapeutic applications in diseases such as glaucoma and epilepsy. In cancer cells, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can induce apoptosis by targeting specific signaling pathways, leading to potential anticancer applications.

Advantages and Limitations for Lab Experiments

N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has several advantages for lab experiments, including its high solubility in organic solvents and stability under various conditions. It can be easily synthesized using standard organic chemistry techniques and can be purified by recrystallization. However, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has some limitations, including its relatively low yield and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for the research on N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, including its potential applications in drug discovery, materials science, and bioengineering. N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can be used as a building block for the synthesis of other compounds, such as peptidomimetics and macrocycles, which can have potential therapeutic applications. Additionally, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can be modified to improve its properties, such as its solubility and selectivity for specific enzymes. Furthermore, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can be incorporated into materials such as polymers and nanoparticles for potential applications in drug delivery and imaging. Overall, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has great potential for further research and development in various fields.

Scientific Research Applications

N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrases, which are involved in various physiological processes such as acid-base balance and fluid secretion. N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has also been investigated as a potential anticancer agent, as it can induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has been used as a building block for the synthesis of other compounds, such as peptidomimetics and macrocycles.

properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-8-10-19(11-9-15)27(25,26)23(5)12-6-7-20(24)22-21-17(3)13-16(2)14-18(21)4/h8-11,13-14H,6-7,12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLHSMDDAGSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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